
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (BCPC) is a synthetic compound of the phenyl benzoate family that is used in a variety of scientific research applications. It is a colorless crystalline solid with a molecular weight of 310.9 g/mol and a melting point of 69-71°C. BCPC is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethyl formamide (DMF), and acetone. This compound has a variety of applications in scientific research, such as synthesis, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Polymerization
- Polymer Precursor: A study by Ueda and Yoneda (1995) discusses the synthesis of Poly[2-(tert-butoxycarbonyl)-1,4-phenylene], a polymer soluble in several solvents. This polymer can be converted into poly(p-phenylene) through saponification and decarboxylation processes, indicating its potential as a polymer precursor (Ueda & Yoneda, 1995).
Liquid Crystals and Mesogenic Properties
- Liquid-Crystalline Polymorphism: A study on the synthesis and liquid-crystalline characterization of azobenzene derivatives, including compounds similar to 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate, has been conducted by Podruczna et al. (2014). The research indicates the influence of terminal groups on liquid-crystalline polymorphism, relevant in designing novel liquid crystals (Podruczna et al., 2014).
- Liquid Crystal Synthesis: Thaker et al. (2012) synthesized new mesogenic series involving compounds with structures similar to 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate, exploring their liquid crystalline properties. These compounds exhibited various mesophases, contributing to the understanding of liquid crystal behavior (Thaker et al., 2012).
Catalysis and Reactions
- Catalyst Development: In a study by Maegerlein et al. (2002), the alkoxycarbonylation of aryl chlorides using chelating ferrocenylphosphines was investigated, which includes reactions relevant to compounds like 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate. This research helps in developing new palladium catalysts for specific organic reactions (Maegerlein et al., 2002).
Chromatographic Applications
- Chromatographic Stationary Phase: Zhen Yun-feng (2002) described the use of cellulose tris(4-chlorobenzoate) as a chromatographic stationary phase. This study provides insights into the role of functional groups in chromatographic separation, which can be extrapolated to similar compounds like 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (Zhen Yun-feng, 2002).
Environmental Biodegradation
- Degradation by Pseudomonas: A paper by Klages and Lingens (1980) discusses the biodegradation of 4-chlorobenzoic acid by Pseudomonas sp., which is relevant in understanding the environmental fate of related compounds like 4-(Butoxycarbonyl)phenyl 4-chlorobenzoate (Klages & Lingens, 1980).
properties
IUPAC Name |
butyl 4-(4-chlorobenzoyl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-2-3-12-22-17(20)13-6-10-16(11-7-13)23-18(21)14-4-8-15(19)9-5-14/h4-11H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNLSVJCIIEDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

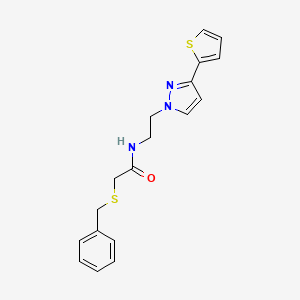
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2438122.png)
![3-[(1S)-1-Azidoethyl]-1-benzothiophene](/img/structure/B2438123.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-nitrobenzamide](/img/structure/B2438124.png)

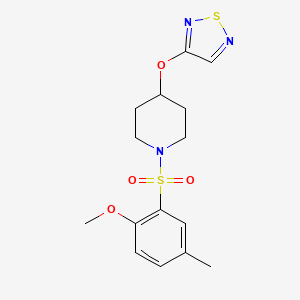

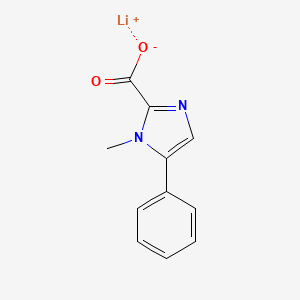
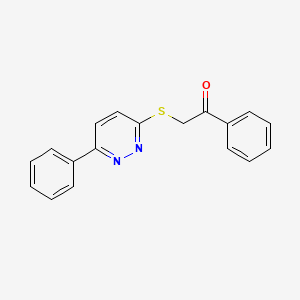
![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2438134.png)
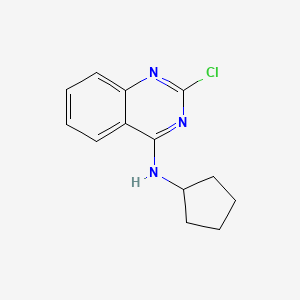
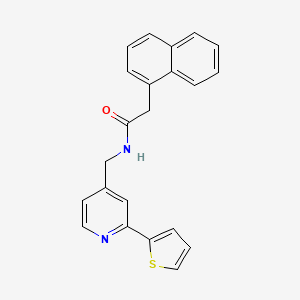
![6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2438139.png)
![ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2438142.png)